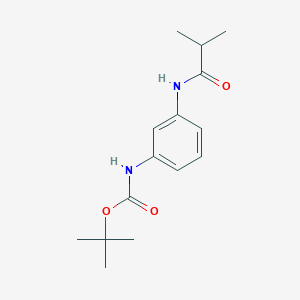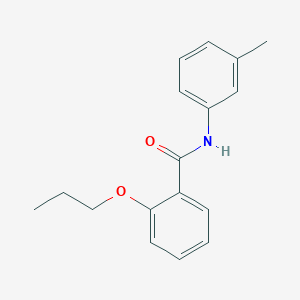![molecular formula C17H18ClN3O2 B268808 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B268808.png)
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as Boc-3-Cl-Phe-NH-Pro-OBzl, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a type of benzamide derivative that has been synthesized using specific chemical reactions.
Mécanisme D'action
The mechanism of action of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes involved in cancer cell growth, inflammation, and pain sensitivity. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, this compound has been shown to reduce pain sensitivity by activating TRPV1 ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide involves several chemical reactions. The synthesis starts with the protection of the amino group of 3-chloroaniline using the tert-butyloxycarbonyl (Boc) group. The protected amino group is then reacted with propylamine to form the corresponding amide. The Boc group is then removed using acidic conditions to expose the amino group. The final step involves the reaction of the exposed amino group with benzoyl chloride to form the desired compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
The potential pharmacological properties of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various scientific studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have analgesic properties by reducing pain sensitivity.
Propriétés
Nom du produit |
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide |
|---|---|
Formule moléculaire |
C17H18ClN3O2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-6-8-14(9-7-12)20-17(23)21-15-5-3-4-13(18)11-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) |
Clé InChI |
RHPKJRAEQPGTMT-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)